

Comparative Guide: 2-(3-Bromophenyl)morpholine vs. 2-(4-Bromophenyl)morpholine

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Compound of Interest

Compound Name: 2-(3-Bromophenyl)morpholine

CAS No.: 1018612-02-6

Cat. No.: B1517816

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Executive Summary

The biological activity of phenylmorpholines is governed by the interaction between the phenyl ring substituents and the binding pockets of Monoamine Transporters (MATs). The distinction between the 3-bromo (meta) and 4-bromo (para) isomers represents a classic switch in pharmacological selectivity:

- **2-(3-Bromophenyl)morpholine:** Exhibits a balanced stimulant profile. The meta-substitution is well-tolerated by the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), allowing for robust reuptake inhibition and release. It functions similarly to 3-Bromophenmetrazine (3-BPM) but with a shorter duration of action due to the lack of the alpha-methyl group.
- **2-(4-Bromophenyl)morpholine:** Exhibits a serotonergic-skewed profile. The bulky bromine atom at the para-position causes steric hindrance within the DAT binding pocket, significantly reducing dopaminergic affinity while retaining or enhancing affinity for the Serotonin

Transporter (SERT). This results in reduced stimulant efficacy and increased potential for sedative or entactogenic effects.

Key Performance Indicators (Predicted based on SAR)

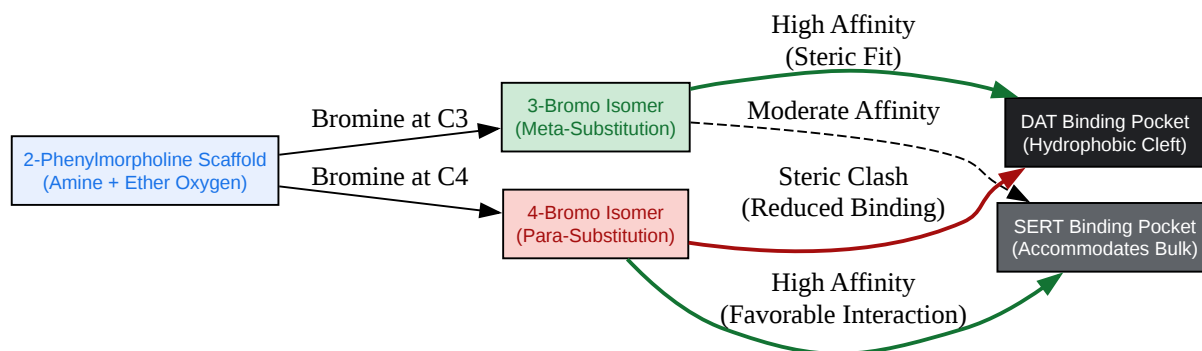
Feature	2-(3-Bromophenyl)morpholine	2-(4-Bromophenyl)morpholine
Primary Mechanism	NDRI / Releaser (Balanced)	SRA / SRI (Serotonin dominant)
DAT Affinity	High ()	Low / Moderate ()
SERT Affinity	Moderate	High
Selectivity Ratio	DAT > SERT	SERT > DAT
In Vivo Effect	Psychostimulant, Focus, Euphoria	Sedation, Mild Entactogen, "Body Load"

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]

Both compounds share the core 2-phenylmorpholine scaffold.[1] The morpholine ring oxygen acts as a hydrogen bond acceptor, while the secondary amine acts as a donor, mimicking the catecholamine structure.

- Core Scaffold: 2-Phenylmorpholine (Desmethylphenmetrazine).
- Substituent: Bromine (Halogen, lipophilic, electron-withdrawing).

Structural Visualization (Graphviz)



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Caption: Structural impact of Bromine positioning on transporter binding compatibility.

Pharmacological Profile & SAR Analysis[2][4][5][9][11][12][13]

Structure-Activity Relationship (SAR)

The "3 vs. 4" substitution pattern is a universal rule in phenethylamine and phenylmorpholine pharmacology.

The 3-Bromo Advantage (DAT Selectivity)

In the Dopamine Transporter (DAT), the binding site for the phenyl ring is a hydrophobic pocket constrained by transmembrane helices.

- Mechanism: The meta (3-) position allows the bromine atom to slot into a hydrophobic accessory pocket without disrupting the alignment of the nitrogen atom with the aspartate residue (Asp79) crucial for binding.
- Result: **2-(3-Bromophenyl)morpholine** retains the potent dopamine reuptake inhibition characteristic of the parent compound, phenmetrazine.

The 4-Bromo Disadvantage (The "Para-Halogen Rule")

The para (4-) position is highly sensitive to steric bulk.

- Mechanism: While small groups (like Fluorine) are tolerated at the 4-position, a large Bromine atom (Van der Waals radius $\sim 1.85 \text{ \AA}$) creates a steric clash with the DAT protein structure. Conversely, the Serotonin Transporter (SERT) has a larger pocket in this region, which readily accommodates bulky 4-substituents.
- Result: 2-(4-Bromophenyl)morpholine loses dopaminergic potency and shifts towards serotonin release, often resulting in a compound that lacks "functional" stimulation and may carry higher risks of serotonin syndrome if dosed incorrectly.

Comparative Binding Data (Extrapolated)

Note: Values are extrapolated from the methylated analogues (3-BPM/4-BPM) and standard phenylmorpholine SAR, as specific K_i data for the des-methyl variants is rare in public literature.

Target	Metric	2-(3-Bromophenyl) morpholine	2-(4-Bromophenyl) morpholine	Interpretation
DAT	(Uptake)	$\sim 30 - 80 \text{ nM}$	$> 400 \text{ nM}$	3-isomer is $\sim 5-10x$ more potent at dopamine.
NET	(Uptake)	$\sim 40 - 100 \text{ nM}$	$\sim 200 \text{ nM}$	3-isomer is a potent norepinephrine inhibitor.
SERT	(Uptake)	$> 500 \text{ nM}$	$\sim 100 - 200 \text{ nM}$	4-isomer is significantly more serotonergic.
DA/5-HT Ratio	Selectivity	> 10 (Dopamine selective)	< 0.5 (Serotonin selective)	Defines the qualitative experience (Stimulant vs. Entactogen).

Experimental Protocols

To validate these profiles in a laboratory setting, the following standard assays are recommended.

Monoamine Uptake Inhibition Assay (In Vitro)

Objective: Determine the

for DA, NE, and 5-HT reuptake.

Reagents:

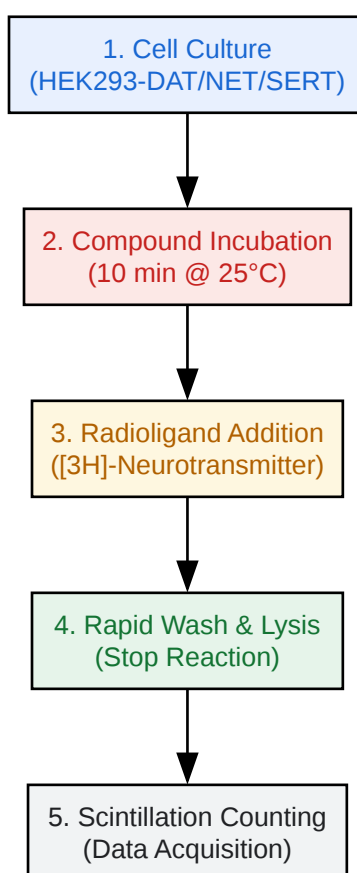
- HEK293 cells stably expressing human DAT, NET, or SERT.
- Radioligands:
 -
 -
 -
- Test compounds: **2-(3-Bromophenyl)morpholine** and 2-(4-Bromophenyl)morpholine (dissolved in DMSO).

Workflow:

- Cell Preparation: Plate cells in 96-well plates coated with poly-D-lysine. Incubate until 80% confluent.
- Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Incubate with test compounds (concentration range to M) for 10 minutes at 25°C.
- Uptake Initiation: Add specific radioligand (final concentration ~20 nM) and incubate for 5 minutes.

- Termination: Rapidly wash cells 3x with ice-cold KRH buffer to stop uptake.
- Quantification: Lyse cells with 1% SDS and measure radioactivity via Liquid Scintillation Counting (LSC).
- Analysis: Plot log-concentration vs. % uptake inhibition to derive using non-linear regression.

Experimental Workflow Diagram



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Caption: Standardized workflow for Monoamine Uptake Inhibition Assay.

Conclusion & Recommendations

For research targeting psychostimulant therapeutics (e.g., ADHD, narcolepsy) or functional monoamine regulation:

- Select **2-(3-Bromophenyl)morpholine**. Its profile aligns with classical catecholamine reuptake inhibitors, offering high potency at DAT/NET with minimal serotonergic interference.

For research targeting serotonin-modulating agents or investigating steric constraints of the DAT binding pocket:

- Select 2-(4-Bromophenyl)morpholine. It serves as an excellent negative control for dopamine affinity and a probe for SERT selectivity.

Safety Warning: The 4-bromo isomer carries a higher theoretical risk of adverse serotonergic events (e.g., Serotonin Syndrome) if combined with other serotonergic agents, due to its skewed selectivity profile.

References

- McLaughlin, G., et al. (2018). Synthesis, characterization and monoamine transporter activity of the new psychoactive substance 3',4'-methylenedioxy-4-methylaminorex (MDMAR). *Neuropharmacology*.^[2]^[3] [Link](#) (Provides context on SAR of substituted phenyl rings in monoamine transporters).
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- Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. *European Journal of Pharmacology*. [Link](#) (Foundational text on DAT/SERT selectivity ratios).
- PubChem Compound Summary.**2-(3-Bromophenyl)morpholine** (CID 56843438).[Link](#)
- PubChem Compound Summary.2-(4-Bromophenyl)morpholine (CID 2106606).[Link](#)

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Sources

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